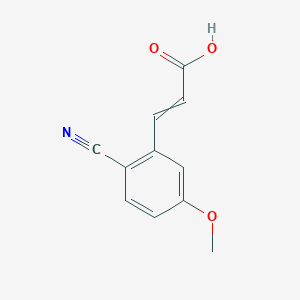![molecular formula C10H16O2PSi+ B14493196 (2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium CAS No. 62987-40-0](/img/structure/B14493196.png)
(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium is a chemical compound with the molecular formula C10H16O2PSi. It is known for its unique structure, which includes a phosphonium center bonded to a 2-methylphenyl group, an oxo group, and a trimethylsilyloxy group.
Preparation Methods
The synthesis of (2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium typically involves the reaction of a 2-methylphenylphosphine oxide with a trimethylsilyl chloride in the presence of a base. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent hydrolysis and oxidation of the reactive intermediates. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The trimethylsilyloxy group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides.
Scientific Research Applications
(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium center can participate in nucleophilic substitution reactions, while the oxo and trimethylsilyloxy groups can stabilize reactive intermediates. Molecular targets and pathways involved include interactions with electrophilic centers in organic molecules and coordination with metal ions in catalytic processes .
Comparison with Similar Compounds
(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium can be compared with similar compounds such as:
(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphine: Similar structure but different reactivity due to the presence of a phosphine group instead of a phosphonium center.
(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphonium chloride: Contains a chloride ion, which affects its solubility and reactivity.
(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphonium bromide: Similar to the chloride analog but with different halide ion properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and stability.
Properties
CAS No. |
62987-40-0 |
|---|---|
Molecular Formula |
C10H16O2PSi+ |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
(2-methylphenyl)-oxo-trimethylsilyloxyphosphanium |
InChI |
InChI=1S/C10H16O2PSi/c1-9-7-5-6-8-10(9)13(11)12-14(2,3)4/h5-8H,1-4H3/q+1 |
InChI Key |
XNFQVBODWSORFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[P+](=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


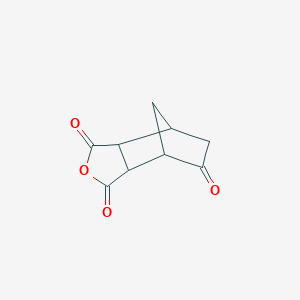

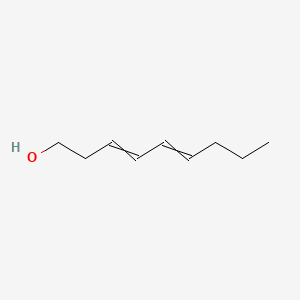
![1,1'-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol)](/img/structure/B14493119.png)

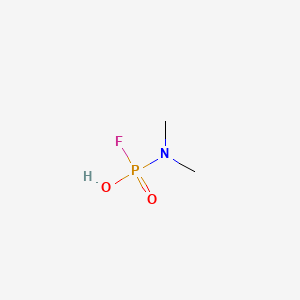
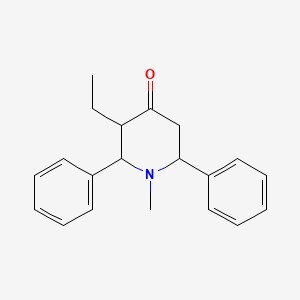
![N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide](/img/structure/B14493145.png)
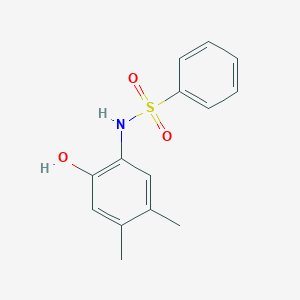
![Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione](/img/structure/B14493159.png)
